Relative Rate of Homolytic Si–Si Bond Cleavage vs. Hexamethyldisilane in Competitive S_H2 Reaction
In a direct competitive experiment, 1,2-diphenyltetramethyldisilane demonstrates a higher relative rate of homolytic substitution (S_H2) at the Si–Si bond compared to the fully methyl-substituted analog, hexamethyldisilane. The reaction, carried out with 1,2-dibromoethane under UV irradiation in the presence of dibenzoyl peroxide, showed that the electron-releasing phenyl groups accelerate the rate-determining cleavage step [1].
| Evidence Dimension | Relative rate of bimolecular homolytic substitution (S_H2) |
|---|---|
| Target Compound Data | Higher relative rate (exact value not reported; derived from established ρσ⁺ relationship with ρ = −1.55) |
| Comparator Or Baseline | Hexamethyldisilane (used as the reference substrate) |
| Quantified Difference | Rate increases with electron-releasing power of substituents; ρ = −1.55 for the ρσ⁺ correlation |
| Conditions | Competitive reaction with 1,2-dibromoethane, dibenzoyl peroxide initiator, 30.0°C, ultraviolet irradiation |
Why This Matters
This quantifies the electronic activation of the Si–Si bond by phenyl substituents, providing a predictive basis for selecting this compound over hexamethyldisilane when faster radical cleavage kinetics are required in synthetic design.
- [1] Hosomi, A., & Sakurai, H. (1972). Polar Effects on the Cleavage Reaction of Silicon-Silicon Bonds of 1,2-Diaryltetramethyldisilane with 1,2-Dibromoethane. Structure and Reactivity in SH2 Reaction. Chemistry Letters, 1(3), 193–196. View Source
